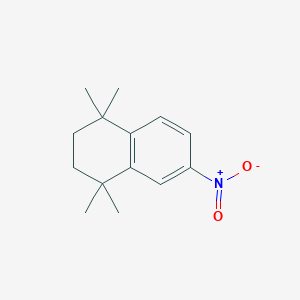

1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene

Descripción general

Descripción

1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene: is an organic compound with the molecular formula C14H19NO2 It is a derivative of tetrahydronaphthalene, characterized by the presence of four methyl groups and a nitro group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene can be synthesized through a multi-step process. One common method involves the nitration of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Electrophilic reagents such as halogens or sulfonating agents in the presence of a catalyst or under acidic conditions.

Major Products Formed

Reduction: 1,1,4,4-Tetramethyl-6-amino-1,2,3,4-tetrahydronaphthalene.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

Pharmaceuticals: Potential use in the synthesis of drug molecules due to its ability to undergo various chemical transformations.

Chemical Research: Used as a model compound to study reaction mechanisms and the effects of substituents on chemical reactivity.

Mecanismo De Acción

The mechanism of action of 1,1,4,4-tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Comparación Con Compuestos Similares

Similar Compounds

1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Lacks the nitro group, making it less reactive in certain chemical transformations.

6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene: Contains a bromine atom instead of a nitro group, leading to different reactivity and applications.

6-Iodo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene:

Uniqueness

1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both multiple methyl groups and a nitro group. This combination imparts distinct chemical properties, making it versatile for various synthetic applications and research studies.

Actividad Biológica

1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene (TMNT) is a synthetic compound belonging to the class of nitro musks. It is primarily utilized in the fragrance industry due to its musky odor profile. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks associated with exposure.

- Chemical Formula: C₁₄H₁₈N₂O₂

- Molecular Weight: 246.31 g/mol

- CAS Registry Number: 31197-54-3

- Structure: The compound features a naphthalene backbone with four methyl groups and a nitro group at specific positions.

Biological Activity Overview

TMNT has been studied for various biological activities, including its effects on aquatic organisms and potential endocrine-disrupting properties. Below are detailed findings from recent research.

Aquatic Toxicity

TMNT has been identified as a contaminant in aquatic environments due to its widespread use in consumer products. Studies have shown varying degrees of toxicity to aquatic organisms:

| Organism | Endpoint | Concentration (µg/L) | Effect |

|---|---|---|---|

| Freshwater mussels | Lethal concentration (LC50) | 500 - 1000 | Significant mortality observed |

| Fish (e.g., Danio rerio) | Growth inhibition | 200 - 800 | Reduced growth rates |

| Algae (e.g., Chlorella sp.) | Photosynthetic activity | 100 - 300 | Inhibition of photosynthesis |

These findings indicate that TMNT poses a risk to aquatic ecosystems, particularly affecting the growth and survival of sensitive species.

Endocrine Disruption Potential

Research has suggested that TMNT may exhibit endocrine-disrupting effects. A study investigating the compound's interaction with hormone receptors found that:

- TMNT showed competitive binding to estrogen receptors at concentrations as low as 10 µg/L.

- In vitro assays demonstrated activation of estrogen-responsive genes in human cell lines.

This raises concerns about the potential for TMNT to disrupt hormonal balance in wildlife and humans.

Case Study 1: Environmental Impact Assessment

A comprehensive study conducted in urban waterways revealed elevated levels of TMNT alongside other synthetic musks. The study highlighted:

- Concentrations of TMNT ranged from 50 to 300 µg/L.

- Correlation with decreased biodiversity in affected areas.

The findings underscore the need for regulatory measures to limit the release of such compounds into the environment.

Case Study 2: Toxicological Evaluation

A toxicological assessment was performed using zebrafish embryos exposed to TMNT. Key results included:

- Developmental abnormalities observed at concentrations above 50 µg/L.

- Increased mortality rates correlated with higher exposure levels.

These results suggest that TMNT can adversely affect developmental processes in aquatic vertebrates.

Propiedades

IUPAC Name |

1,1,4,4-tetramethyl-6-nitro-2,3-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-13(2)7-8-14(3,4)12-9-10(15(16)17)5-6-11(12)13/h5-6,9H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABFOFGWNHHHOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)[N+](=O)[O-])(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10553850 | |

| Record name | 1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102121-55-1 | |

| Record name | 1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.